Xyl-p-phos, (R)-

Description

The exact mass of the compound Xyl-p-phos, (R)- is 756.32458208 g/mol and the complexity rating of the compound is 972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Xyl-p-phos, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xyl-p-phos, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTHAKOHBMETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442905-33-1, 443347-10-2 | |

| Record name | Xyl-p-phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyl-p-phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYL-P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYL-P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Xyl-P-Phos: A Comprehensive Technical Guide for Researchers in Asymmetric Catalysis

Introduction: The Pursuit of Chirality with (R)-Xyl-P-Phos

In the landscape of asymmetric catalysis, the development of chiral ligands that can induce high stereoselectivity in chemical transformations is of paramount importance for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and fine chemical production. Among the pantheon of privileged chiral phosphine ligands, (R)-Xyl-P-Phos, a member of the P-Phos family of atropisomeric dipyridylphosphine ligands, has garnered significant attention. Its unique structural and electronic properties have established it as a highly effective ligand in a variety of transition-metal-catalyzed asymmetric reactions.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical and physical properties, structure, and applications of (R)-Xyl-P-Phos. We will delve into its performance in key catalytic transformations, supported by experimental data, and provide detailed protocols to facilitate its successful application in the laboratory. The causality behind experimental choices and the inherent trustworthiness of the described methods are central to this guide, reflecting a commitment to scientific integrity and practical utility.

Core Attributes of (R)-Xyl-P-Phos: A Structural and Physicochemical Overview

(R)-Xyl-P-Phos, systematically named (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a chiral biaryl diphosphine ligand. Its chirality arises from the sterically hindered rotation around the C-C bond connecting the two pyridine rings, resulting in a stable atropisomeric configuration.

Chemical Structure and Stereochemistry

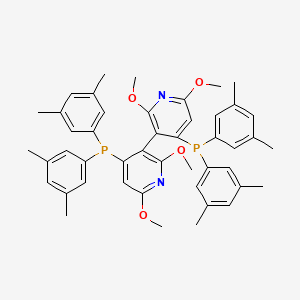

The defining feature of (R)-Xyl-P-Phos is its C2-symmetric biaryl backbone, which creates a chiral pocket around the coordinating phosphorus atoms. The four methoxy groups at the 2, 2', 6, and 6' positions of the bipyridine core, along with the bulky bis(3,5-dimethylphenyl)phosphino groups at the 4 and 4' positions, create significant steric hindrance, locking the molecule in a specific, non-planar conformation. This axial chirality is the source of its stereodirecting ability in catalysis.[1]

Caption: 2D representation of the (R)-Xyl-P-Phos ligand, highlighting the bipyridine core and the phosphino groups.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Xyl-P-Phos is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₅₀N₂O₄P₂ | [1][2] |

| Molecular Weight | 756.85 g/mol | [1][2] |

| CAS Number | 442905-33-1 | [2] |

| Appearance | White to pale yellow powder | |

| Melting Point | 158-162 °C | [3] |

| Solubility | Sparingly soluble in water. Generally soluble in common organic solvents such as toluene, THF, and dichloromethane. | [3][4] |

| Stability | Air-stable as a solid. Should be stored at 4°C, protected from light, under a nitrogen atmosphere. | [5][6] |

Synthesis of (R)-Xyl-P-Phos: A Note on Preparation

Applications in Asymmetric Catalysis: A Focus on Performance

(R)-Xyl-P-Phos has demonstrated exceptional performance as a chiral ligand in several transition metal-catalyzed asymmetric reactions. Its efficacy is particularly notable in hydrogenation and hydrosilylation reactions.

Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

A highly effective application of (R)-Xyl-P-Phos is in the copper(II) fluoride-catalyzed asymmetric hydrosilylation of a broad range of ketones. This reaction proceeds with high enantioselectivity and catalytic activity under mild conditions and, remarkably, in the presence of air.[4]

Performance Data:

The following table summarizes the performance of the (S)-Xyl-P-Phos/CuF₂ system in the asymmetric hydrosilylation of various ketones. The (R)-enantiomer of the ligand is expected to provide the opposite enantiomer of the product with similar efficacy.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | 98 | 95 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 96 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 94 |

| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 98 | 97 |

| 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 99 | 97 |

| Propiophenone | 1-Phenylpropan-1-ol | 98 | 93 |

Data extracted from a study utilizing (S)-Xyl-P-Phos.[4]

Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone

This protocol is adapted from the literature for the hydrosilylation of acetophenone using the (S)-Xyl-P-Phos/CuF₂ catalyst system.[4]

Sources

- 1. Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones [organic-chemistry.org]

- 2. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper‐Catalyzed Enantioselective Hydrosilylation of gem‐Difluorocyclopropenes Leading to a Stereochemical Study of the Silylated gem‐Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of (R)-Xyl-P-Phos: An In-depth Technical Guide

Introduction: The Significance of (R)-Xyl-P-Phos in Asymmetric Catalysis

(R)-Xyl-P-Phos, with the chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis.[1] Chiral phosphine ligands are indispensable tools in modern organic synthesis, enabling the enantioselective formation of chemical bonds, which is a critical aspect in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2] The chirality of these ligands, when coordinated to a transition metal center, creates a chiral catalytic environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product over the other.

(R)-Xyl-P-Phos belongs to the class of atropisomeric biaryl bisphosphine ligands. Its chirality arises from the restricted rotation around the C-C bond connecting the two pyridine rings of the 3,3'-bipyridine backbone. The bulky di(3,5-xylyl)phosphino groups at the 4 and 4' positions, along with the methoxy groups at the 2, 2', 6, and 6' positions, create significant steric hindrance that allows for the isolation of stable enantiomers. The electron-rich nature of the xylyl groups and the specific geometry of the bipyridine backbone contribute to the high efficacy and enantioselectivity observed in various catalytic reactions. This guide provides a comprehensive overview of the synthesis, purification, and characterization of the (R)-Xyl-P-Phos ligand, intended for researchers and professionals in the field of chemical synthesis and drug development.

Synthetic Strategy: A Modular Approach

The synthesis of (R)-Xyl-P-Phos can be approached in a modular fashion, which involves the preparation of the chiral 3,3'-bipyridine backbone followed by the introduction of the di(3,5-xylyl)phosphino moieties. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for (R)-Xyl-P-Phos.

Part 1: Synthesis of the Chiral (R)-2,2',6,6'-Tetramethoxy-3,3'-bipyridine Backbone

The synthesis of the chiral bipyridine backbone is a critical step that establishes the atropisomeric chirality of the final ligand. This is typically achieved through an Ullmann coupling reaction to form the racemic biaryl, followed by chiral resolution.

Ullmann Coupling for the Racemic Bipyridine Backbone

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[3][4][5] In this synthesis, a suitable 3-halo-2,6-dimethoxypyridine derivative is subjected to homocoupling in the presence of a copper catalyst.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 3-Iodo-2,6-dimethoxypyridine is often chosen as the starting material due to the higher reactivity of aryl iodides in Ullmann couplings compared to bromides or chlorides.

-

Catalyst: Copper powder or copper bronze is traditionally used in stoichiometric amounts. The reaction proceeds through the formation of an organocopper intermediate.

-

Solvent and Temperature: High-boiling point solvents such as DMF or nitrobenzene are typically used to achieve the high temperatures (often > 150 °C) required for the reaction to proceed at a reasonable rate.

Chiral Resolution of the Racemic Bipyridine

The racemic 2,2',6,6'-tetramethoxy-3,3'-bipyridine is then resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid, followed by fractional crystallization.

Experimental Protocol:

-

Dissolve the racemic bipyridine in a suitable solvent (e.g., ethanol).

-

Add a solution of the chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid) in the same solvent.

-

Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution.

-

Separate the crystals by filtration.

-

Liberate the enantiomerically enriched bipyridine from the salt by treatment with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent.

-

The enantiomeric purity can be determined by chiral HPLC.

Part 2: Synthesis of (R)-Xyl-P-Phos

With the enantiomerically pure (R)-2,2',6,6'-tetramethoxy-3,3'-bipyridine in hand, the next steps involve the introduction of the phosphino groups at the 4 and 4' positions.

Halogenation of the (R)-Bipyridine Backbone

To introduce the phosphino groups, the 4 and 4' positions of the bipyridine backbone need to be functionalized with a halogen, typically bromine or iodine, to facilitate a subsequent metal-halogen exchange.

Reaction Scheme:

Phosphinylation via Lithiation and Reaction with a Chlorophosphine

The final step in the synthesis of (R)-Xyl-P-Phos involves a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source, chlorodi(3,5-xylyl)phosphine. This reaction is highly sensitive to air and moisture and must be carried out under strictly anhydrous and inert conditions.

Reaction Scheme:

Causality Behind Experimental Choices:

-

n-Butyllithium (n-BuLi): This is a strong organolithium base used to perform the lithium-halogen exchange.[6][7][8][9] It is pyrophoric and reacts violently with water, necessitating careful handling under an inert atmosphere.

-

Chlorodi(3,5-xylyl)phosphine: This is the electrophilic phosphorus source that introduces the desired phosphino groups.

-

Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the phosphine ligand and the reaction of the organolithium intermediates with atmospheric oxygen and moisture.[10][11]

Detailed Experimental Protocol:

-

To a solution of (R)-4,4'-dibromo-2,2',6,6'-tetramethoxy-3,3'-bipyridine in anhydrous THF at -78 °C under an argon atmosphere, slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of chlorodi(3,5-xylyl)phosphine (2.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Purification of (R)-Xyl-P-Phos

The purification of (R)-Xyl-P-Phos requires techniques that are suitable for air-sensitive compounds to prevent oxidation of the phosphine moieties.

Column Chromatography

Column chromatography is a common method for purifying phosphine ligands.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica gel (deactivated) or Alumina | Deactivation with a base (e.g., triethylamine) is often necessary to prevent degradation of the phosphine on the acidic silica surface. |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate) | The polarity of the eluent is adjusted to achieve good separation of the product from impurities. |

| Atmosphere | The column should be packed and run under an inert atmosphere. | To prevent oxidation of the phosphine during the purification process. |

Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material.

Procedure:

-

Dissolve the crude (R)-Xyl-P-Phos in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or dichloromethane).

-

Slowly add a solvent in which the ligand is insoluble (an anti-solvent, e.g., hexanes or methanol) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then to a lower temperature (e.g., 0 °C or -20 °C) to induce crystallization.

-

Collect the crystals by filtration under an inert atmosphere, wash with a cold solvent, and dry under vacuum.

Part 4: Characterization of (R)-Xyl-P-Phos

The identity and purity of the synthesized (R)-Xyl-P-Phos are confirmed by various spectroscopic techniques.

| Technique | Expected Results |

| ³¹P NMR | A single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for biaryl phosphines typically falls in the range of -10 to -30 ppm.[12][13][14][15] |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons of the xylyl and bipyridine moieties, as well as the methoxy and methyl protons. |

| ¹³C NMR | The spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of (R)-Xyl-P-Phos (C₄₆H₅₀N₂O₄P₂) should be observed.[16] |

| Chiral HPLC | Analysis on a chiral stationary phase should show a single peak, confirming the enantiomeric purity of the product. |

Safety Considerations

The synthesis of (R)-Xyl-P-Phos involves the use of several hazardous reagents that require careful handling.

-

n-Butyllithium: Pyrophoric, reacts violently with water, and causes severe burns.[6][7][8][9] It should be handled under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat.

-

Chlorophosphines: These are corrosive and react with moisture.[17] They should be handled in a well-ventilated fume hood.

-

Solvents: Anhydrous and flammable solvents like THF and hexanes are used. All reactions should be conducted in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis and purification of (R)-Xyl-P-Phos is a multi-step process that requires careful execution of air- and moisture-sensitive reactions. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are essential for the successful preparation of this valuable chiral ligand. The modular synthetic approach allows for flexibility and optimization at each stage, ultimately yielding a highly pure product that is suitable for a wide range of applications in asymmetric catalysis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- Tripolszky, A., & Keglevich, G. (2018). Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Letters in Organic Chemistry, 15(5), 387-393.

- Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Al-Harrasi, A., & Raithby, P. R. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1404.

-

PubChem. (n.d.). Xyl-p-phos, (R)-. Retrieved from [Link]

- Hays, H. R. (1968). Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. The Journal of Organic Chemistry, 33(10), 3690–3694.

- Crassous, J., & Gladysz, J. A. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6336–6346.

- Yamanoi, Y. (2024).

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine. Retrieved from [Link]

-

Reddit. (2019). Synthesizing phosphines without oxidation. r/chemistry. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542.

-

ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... Retrieved from [Link]

-

Chem-Tools. (n.d.). (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

NMR Depot. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ChemBK. (n.d.). (r)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine cth-(r)-xylyl-p-phos. Retrieved from [Link]

-

NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Ullmann Reaction. Retrieved from [Link]

- Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 41(6), 1573–1578.

- Fagnou, K., & Lautens, M. (2003). The Ullmann Synthesis of Biaryls, 1945-1963. Chemical Reviews, 103(1), 169–196.

Sources

- 1. (R)-(+)-2,2′,6,6′-四甲氧基-4,4′-双(二(3,5-二甲苯基)膦-3,3′-联吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. airgas.com [airgas.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

mechanism of action of (R)-Xyl-p-phos in catalysis

An In-Depth Technical Guide to the Mechanism of (R)-Xyl-p-phos in Asymmetric Catalysis

Executive Summary

(R)-Xyl-p-phos is a highly effective and widely utilized chiral biaryl diphosphine ligand in the field of asymmetric catalysis. Its unique structural framework, characterized by a C₂-symmetric 3,3'-bipyridine backbone and bulky di(3,5-xylyl)phosphino groups, establishes a well-defined and sterically demanding chiral environment around a metal center. This guide provides a comprehensive technical overview of the mechanism of action of (R)-Xyl-p-phos, primarily focusing on its application in transition metal-catalyzed asymmetric hydrogenation reactions. We will dissect the catalytic cycle, explore the structural and electronic factors governing its high enantioselectivity, and detail the experimental and computational methods used to elucidate these mechanistic pathways. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how to effectively leverage this powerful catalytic tool.

Part 1: Introduction to (R)-Xyl-p-phos: Structure and Significance

(R)-Xyl-p-phos, with the IUPAC name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, belongs to the P-Phos family of ligands.[1] Its efficacy stems from a combination of electronic and steric properties conferred by its distinct structural motifs.

Key Structural Features:

-

Atropisomeric Bipyridine Backbone: The core of the ligand is a 3,3'-bipyridine unit hindered from free rotation by four methoxy groups at the 2,2',6, and 6' positions. This steric hindrance creates a stable, chiral, atropisomeric axis, which is the primary source of the ligand's chirality.

-

Bulky Di(3,5-xylyl)phosphino Groups: The phosphorus atoms are substituted with sterically demanding 3,5-dimethylphenyl (xylyl) groups. These groups extend outwards, creating a rigid and well-defined "chiral pocket" or quadrant when coordinated to a metal. It is this steric environment that dictates the facial selectivity of substrate approach. The increased steric bulk of the xylyl groups, compared to phenyl groups in similar ligands, can significantly enhance both regioselectivity and enantioselectivity in catalytic reactions.[2]

These features make (R)-Xyl-p-phos and its metal complexes highly effective catalysts for a range of transformations, most notably the asymmetric hydrogenation of prochiral substrates like β-ketoesters and quinolines.[3][4]

Caption: Core components of the (R)-Xyl-p-phos ligand.

Part 2: The Core Catalytic Cycle in Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation catalyzed by transition metal complexes of chiral diphosphines has been extensively studied. While the specifics can vary with the metal and substrate, a general and widely accepted pathway provides a robust framework for understanding the role of (R)-Xyl-p-phos. We will consider the Ruthenium-catalyzed hydrogenation of a model β-ketoester as a representative example.[3]

The catalytic cycle can be described in five key stages:

-

Catalyst Activation: The reaction typically starts with a stable catalyst precursor, such as [RuCl₂((R)-Xyl-p-phos)], which is activated in situ to generate a coordinatively unsaturated, cationic species ready to interact with the substrate.

-

Substrate Coordination: The prochiral β-ketoester substrate coordinates to the ruthenium center in a bidentate fashion through its two carbonyl oxygen atoms. This binding forms two diastereomeric catalyst-substrate adducts. These adducts are often in rapid equilibrium.

-

Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the metal center, forming a transient Ru(IV) dihydride species. This step is often reversible and precedes the enantioselective hydrogen transfer.

-

Enantioselective Hydrogen Transfer: This is the crucial, stereochemistry-determining phase of the cycle. It involves the stepwise transfer of a hydride (H⁻) from the metal to the electrophilic ketone carbon and a proton (H⁺) to the carbonyl oxygen. The rigid chiral environment created by the (R)-Xyl-p-phos ligand forces the substrate into a specific conformation within the transition state. The bulky xylyl groups create severe steric clashes in one of the diastereomeric transition states, making it significantly higher in energy. Consequently, the reaction proceeds almost exclusively through the lower-energy transition state, leading to the formation of one enantiomer of the product alcohol. This phenomenon is a classic example of the Curtin-Hammett principle, where the product ratio is dictated by the relative energies of the competing transition states, not the populations of the ground-state diastereomers.[5]

-

Product Release & Catalyst Regeneration: The hydroxyl ester product, now weakly coordinated, dissociates from the metal center, regenerating the active catalyst which can then enter a new cycle.

Caption: Generalized catalytic cycle for hydrogenation.

Part 3: Experimental and Computational Validation

The elucidation of such catalytic mechanisms is not merely theoretical; it is grounded in rigorous experimental and computational evidence. As a senior scientist, the choice of analytical technique is paramount for validating a proposed pathway.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for studying these systems.

-

³¹P NMR: This technique is exceptionally sensitive to the chemical environment of the phosphorus atoms. By monitoring the ³¹P NMR spectrum of the reaction mixture, one can observe the catalyst resting state, identify key intermediates (like catalyst-substrate adducts), and detect the formation of new species.[6][7][8] Changes in chemical shifts and coupling constants provide invaluable information about coordination and electronic structure.

-

¹H NMR: Can be used to monitor the disappearance of substrate and the appearance of the product, allowing for kinetic analysis. In some cases, hydride signals in the upfield region can provide direct evidence for dihydride intermediates.

Kinetic Studies

By systematically varying the concentrations of the catalyst, substrate, and hydrogen pressure, detailed kinetic studies can be performed. This data helps to determine the reaction order with respect to each component and identify the rate-determining step of the catalytic cycle, providing crucial support for the proposed mechanism.

Computational Modeling

Density Functional Theory (DFT) calculations have become indispensable for gaining a deep, quantitative understanding of catalytic mechanisms.[9]

-

Causality: DFT allows for the mapping of the entire potential energy surface of the reaction. Researchers can calculate the relative energies of the ground-state diastereomeric adducts and, more importantly, the energies of the competing transition states for the hydrogen transfer step.

-

Validation: These calculations can quantitatively demonstrate why one transition state is favored over the other, pinpointing the specific steric interactions (e.g., between a substrate substituent and a xylyl group on the ligand) that are responsible for the high enantioselectivity. This provides a powerful, atom-level validation of the mechanistic hypothesis.

Part 4: Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of Ethyl Acetoacetate

This protocol describes a representative procedure for the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-Xyl-p-phos catalyst. The procedure is designed to be self-validating by including checkpoints for ensuring an inert atmosphere and methods for quantifying the reaction outcome.

Materials & Equipment:

-

(R)-Xyl-p-phos

-

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

-

Ethyl acetoacetate (substrate)

-

Anhydrous, degassed methanol (solvent)

-

High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

-

Standard Schlenk line and glovebox for handling air-sensitive reagents

-

Syringes and cannulas for liquid transfers

-

Gas chromatograph (GC) with a chiral column (e.g., Cyclodex-B) for analysis

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Catalyst Precursor Preparation (Inert Atmosphere):

-

Inside a glovebox, add (R)-Xyl-p-phos (e.g., 0.011 mmol, 1.1 eq to Ru) and [Ru(cod)Cl₂]n (e.g., 0.01 mmol) to a Schlenk flask.

-

Add anhydrous, degassed methanol (e.g., 5 mL) and stir the mixture at 60 °C for 30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the active catalyst precursor.

-

Causality: Pre-forming the catalyst ensures that the active species is present and homogeneous before the substrate is introduced, leading to more reproducible results.

-

-

Reaction Setup:

-

In a separate flask, prepare a solution of ethyl acetoacetate (e.g., 1.0 mmol, 100 eq) in anhydrous, degassed methanol (e.g., 5 mL).

-

Transfer the prepared catalyst solution from Step 1 into the stainless-steel autoclave via cannula under a positive pressure of argon.

-

Transfer the substrate solution into the autoclave in the same manner.

-

-

Running the Reaction:

-

Seal the autoclave securely. Remove it from the glovebox.

-

Purge the autoclave by pressurizing with argon (e.g., 5 atm) and venting three times, followed by pressurizing with hydrogen (e.g., 10 atm) and venting three times.

-

Causality: This rigorous purging is critical to remove all traces of oxygen, which can deactivate the catalyst.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

-

Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

-

Maintain the reaction for the specified time (e.g., 12-24 hours), monitoring the pressure for any significant drops that would indicate a leak.

-

-

Workup and Analysis:

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

-

Open the autoclave and take an aliquot of the reaction mixture.

-

Filter the aliquot through a small plug of silica gel with ethyl acetate to remove the catalyst.

-

Conversion Analysis: Analyze the filtered sample by GC or ¹H NMR to determine the conversion of the starting material.

-

Enantiomeric Excess (ee) Analysis: Analyze the sample using a GC or HPLC equipped with a suitable chiral column to separate the two enantiomers of the product, ethyl 3-hydroxybutanoate, and determine the ee.

-

Part 5: Data Summary and Interpretation

The effectiveness of (R)-Xyl-p-phos is best demonstrated through quantitative data. Below is a table summarizing typical results for the asymmetric hydrogenation of various substrates, illustrating the ligand's broad applicability and high performance.

| Substrate | Catalyst System | Temp (°C) | H₂ (atm) | Conv. (%) | ee (%) | Reference |

| Methyl Acetoacetate | Ru/ (R)-Xyl-p-phos | 50 | 50 | >99 | 99 | [3] |

| Ethyl Benzoylacetate | Ru/ (R)-Xyl-p-phos | 60 | 50 | >99 | 98 | [3] |

| 2-Methylquinoline | Ir/ (R)-Xyl-p-phos | 25 | 50 | >99 | 91 | [4] |

| 1,6-Enyne | Rh/ (R)-Xyl-p-phos | 60 | N/A | 90 | 97 | [2] |

Table 1: Representative catalytic performance of (R)-Xyl-p-phos in various asymmetric transformations.

The consistently high enantiomeric excesses (>90%) across different metal centers (Ru, Ir, Rh) and substrate classes underscore the robustness of the chiral environment created by the (R)-Xyl-p-phos ligand.

Conclusion

The mechanism of action for (R)-Xyl-p-phos in asymmetric catalysis is a well-understood interplay of its rigid, atropisomeric backbone and the steric directing effects of its bulky xylylphosphino groups. By forming a well-defined chiral pocket around the metal center, it effectively controls the trajectory of substrate approach and dictates the stereochemical outcome during the enantioselective transition state. This guide has outlined the core catalytic cycle, the structural features that drive selectivity, and the analytical methodologies used to validate this mechanistic understanding. For the practicing scientist, a deep appreciation of these principles is crucial for troubleshooting, optimizing, and extending the application of this powerful catalyst to new and challenging chemical transformations.

References

-

Evans, P. A., & Robinson, J. E. (2003). Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates. Journal of the American Chemical Society, 125(38), 11456–11457. [Link]

-

Doucet, H., et al. (2001). A new chiral dipyridylphosphine ligand Xyl-P-Phos and its application in the Ru-catalyzed asymmetric hydrogenation of β-ketoesters. Tetrahedron: Asymmetry, 12(10), 1481-1484. [Link]

-

Halpern, J. (1982). Asymmetric catalytic hydrogenation: mechanism and origin of enantioselection. Science, 217(4558), 401-407. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11182279, Xyl-p-phos, (R)-. Retrieved December 21, 2024 from [Link].

-

Al-Jahdali, M., et al. (1996). Synthesis, 31p NMR data and X-ray analysis of a ruthenium(II) dimethylphenylphosphine complex with dimerized phenylacetylene. Journal of Organometallic Chemistry, 523(1-2), 1-6. [Link]

-

Behringer, K. D., & Blümel, J. (1995). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Zeitschrift für Naturforschung B, 50(11), 1723-1728. [Link]

-

Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

-

Ács, B., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 13(50), 35055-35064. [Link]

-

Pregosin, P. S. (2007). 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises. Coordination Chemistry Reviews, 251(13-14), 1695-1715. [Link]

-

Lam, K. H. (2004). Synthesis of novel chiral P-Phos derivative for asymmetric catalysis and development of air-stable and recyclable chiral catalyst systems (Doctoral dissertation, The Hong Kong Polytechnic University). [Link]

-

Flores-Alamo, M., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Chemistry, 6(1), 1-12. [Link]

-

Gonsalvi, L., et al. (2000). Syntheses and 31P NMR Studies of Transition Metal Complexes Containing Derivatives of Dioxaphospholane and Dioxaphosphorinane. Journal of the Brazilian Chemical Society, 11(3), 311-316. [Link]

-

Wang, T., et al. (2014). Computational Study of p-Xylene Synthesis from Ethylene and 2,5-Dimethylfuran Catalyzed by H-BEA. The Journal of Physical Chemistry C, 118(37), 21476-21485. [Link]

Sources

- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oipub.com [oipub.com]

- 4. Synthesis of novel chiral P-Phos derivative for asymmetric catalysis and development of air-stable and recyclable chiral catalyst systems | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchspace.csir.co.za [researchspace.csir.co.za]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Xyl-p-phos

Abstract

(R)-Xyl-p-phos, with the chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a sterically demanding and electron-rich biaryl phosphine ligand renowned for its efficacy in challenging cross-coupling reactions.[1][2] Its unique structural and electronic properties, stemming from the axially chiral bipyridine backbone and bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, necessitate rigorous characterization to ensure purity, identity, and consistency for applications in catalysis and drug development. This guide provides a comprehensive framework for the spectroscopic characterization of (R)-Xyl-p-phos using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights into experimental design, data interpretation, and quality assurance.

Introduction: The Rationale for Spectroscopic Scrutiny

The catalytic performance of a phosphine ligand like (R)-Xyl-p-phos is intrinsically linked to its three-dimensional structure and electronic nature. Minor impurities or structural deviations can significantly impact reaction yields, selectivity, and reproducibility. Therefore, unambiguous confirmation of the ligand's identity and purity is a critical first step in any research or development workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework, offering atom-level connectivity information through the analysis of ¹H, ¹³C, and ³¹P nuclei. It is the definitive method for confirming the ligand's complex structure and assessing its purity.

-

Infrared (IR) Spectroscopy serves as a complementary technique, providing a molecular fingerprint based on the vibrational frequencies of functional groups. It is a rapid and effective tool for verifying the presence of key structural motifs and for assessing bulk sample identity against a known standard.

This document outlines the theoretical basis and practical protocols for acquiring and interpreting high-quality NMR and IR spectra for (R)-Xyl-p-phos.

Nuclear Magnetic Resonance (NMR) Characterization

Due to the sensitivity of phosphines to oxidation, all sample preparation and handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) using degassed deuterated solvents. Chloroform-d (CDCl₃) is a common solvent for this class of compounds.

³¹P NMR Spectroscopy: The Primary Diagnostic Tool

³¹P NMR is the most direct method for characterizing organophosphorus compounds.[3] With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp, easily interpretable signals over a wide chemical shift range.[4]

Expected Spectral Features: For a trivalent phosphine such as (R)-Xyl-p-phos, a single, sharp resonance is expected in the proton-decoupled ³¹P{¹H} NMR spectrum. The chemical shift (δ) is anticipated to be in the upfield region (negative ppm values), characteristic of triarylphosphines. Based on similar structures like XPhos (δ ≈ -10 ppm), the signal for (R)-Xyl-p-phos is predicted to appear in the δ = -10 to -20 ppm range.[5]

-

Causality: The electron-rich nature of the xylyl groups and the geometry around the phosphorus atom influence the shielding of the nucleus, resulting in this characteristic chemical shift. The presence of a single peak confirms the C₂ symmetry of the molecule, where both phosphorus environments are chemically equivalent.

-

Trustworthiness: The absence of signals in the δ = 20 to 40 ppm range is critical, as this region is characteristic of the corresponding phosphine oxides, which are common impurities formed via air oxidation. The presence of such signals would indicate sample degradation.[6]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is essential for confirming the integrity of the ligand's organic framework. The spectrum of (R)-Xyl-p-phos is expected to be complex but divisible into distinct regions corresponding to the different proton types.

Expected Spectral Features:

-

Aromatic Protons (δ ≈ 6.5-7.5 ppm): This region will contain signals for the protons on the xylyl groups and the single proton on each pyridine ring of the bipyridine backbone. Due to the molecule's chirality and steric bulk, these signals will likely appear as a series of complex multiplets.

-

Methoxy Protons (-OCH₃, δ ≈ 3.5-4.0 ppm): Four methoxy groups are present. Due to the molecule's symmetry, these may appear as one or two sharp singlets.

-

Methyl Protons (-CH₃, δ ≈ 2.0-2.5 ppm): The eight methyl groups on the four xylyl rings are expected to give rise to one or more sharp singlets, integrating to 24 protons.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The proton-decoupled ¹³C{¹H} NMR spectrum provides a map of all unique carbon environments and is invaluable for confirming the molecular formula (C₄₆H₅₀N₂O₄P₂). A key feature is the presence of carbon-phosphorus (C-P) coupling, which provides definitive evidence of connectivity.

Expected Spectral Features:

-

Aromatic Carbons (δ ≈ 110-160 ppm): A multitude of signals will be present for the bipyridine and xylyl ring carbons. Carbons directly bonded to phosphorus (ipso-carbons) will appear as doublets due to ¹J(C,P) coupling, which is typically large (15-40 Hz). Carbons further away will exhibit smaller couplings (²J, ³J, ⁴J).

-

Methoxy Carbons (-OCH₃, δ ≈ 50-60 ppm): Signals for the methoxy carbons are expected in this region.

-

Methyl Carbons (-CH₃, δ ≈ 20-25 ppm): The methyl carbons of the xylyl groups will appear as sharp signals in the aliphatic region.

Table 1: Summary of Expected NMR Data for (R)-Xyl-p-phos in CDCl₃

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |

| ³¹P | -10 to -20 | Single, sharp singlet in ³¹P{¹H} spectrum. Absence of signals ~30 ppm (phosphine oxide). |

| ¹H | 6.5 - 7.5 (Aromatic) | Complex multiplets. |

| 3.5 - 4.0 (Methoxy) | Sharp singlet(s), integral = 12H. | |

| 2.0 - 2.5 (Methyl) | Sharp singlet(s), integral = 24H. | |

| ¹³C | 110 - 160 (Aromatic) | Multiple signals. Carbons attached to P will show doublet splitting due to C-P coupling. |

| 50 - 60 (Methoxy) | One or two signals expected. | |

| 20 - 25 (Methyl) | One or two signals expected. |

Infrared (IR) Spectroscopy Characterization

IR spectroscopy provides a rapid method for confirming the presence of key functional groups. The spectrum serves as a unique fingerprint for the molecule. The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected Spectral Features: The IR spectrum of (R)-Xyl-p-phos will be dominated by vibrations from its aromatic and methoxy components.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Sharp bands characteristic of C-H bonds on the xylyl and bipyridine rings.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Bands corresponding to the C-H bonds of the methyl and methoxy groups.

-

Aromatic C=C and C=N Bending (1600-1400 cm⁻¹): A series of sharp, strong absorptions that are highly characteristic of the aromatic rings in the structure. This region is often referred to as the "fingerprint" region and is excellent for comparison against a reference spectrum.

-

C-O Stretch (1250-1000 cm⁻¹): Strong bands associated with the C-O bonds of the four methoxy groups.

-

P-C Stretch: Vibrations involving the phosphorus-carbon bond are expected but are often weak and can be difficult to assign definitively in such a complex molecule.

Table 2: Summary of Expected IR Absorption Bands for (R)-Xyl-p-phos

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C/C=N Bending | 1600 - 1400 | Strong, Sharp |

| C-O Stretch (Methoxy) | 1250 - 1000 | Strong |

Experimental Protocols & Workflow

General Handling Procedures

(R)-Xyl-p-phos is an air-sensitive solid. All manipulations, including weighing and sample preparation, should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: In a glovebox, accurately weigh 10-15 mg of (R)-Xyl-p-phos into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of degassed CDCl₃ to the NMR tube using a gas-tight syringe.

-

Sealing: Cap the NMR tube securely (e.g., with a J. Young's tap or a tightly sealed plastic cap wrapped with Parafilm).

-

Mixing: Gently agitate the tube until the sample is fully dissolved.

-

Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a proton-decoupled ¹³C{¹H} NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative accuracy of quaternary carbons.

-

Record a proton-decoupled ³¹P{¹H} NMR spectrum. Use a common external reference like 85% H₃PO₄ (δ = 0.0 ppm).

-

Protocol: IR Spectrum Acquisition (ATR)

-

Background: Ensure the ATR crystal is clean and record a background spectrum in air.

-

Sample Application: In a glovebox or under a flow of inert gas, place a small amount (a few milligrams) of solid (R)-Xyl-p-phos onto the ATR crystal.

-

Analysis: Apply pressure using the anvil and collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Integrated Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of (R)-Xyl-p-phos.

Caption: Workflow for the Spectroscopic Characterization of (R)-Xyl-p-phos.

Conclusion

The robust spectroscopic characterization of (R)-Xyl-p-phos by NMR and IR is a non-negotiable step for ensuring its quality and performance in high-stakes applications like pharmaceutical synthesis. By combining the detailed structural insights from multi-nuclear NMR with the rapid functional group verification of IR, researchers can confidently validate the identity, purity, and stability of this critical phosphine ligand. The protocols and interpretive guidelines presented here form a self-validating system for the comprehensive analysis of (R)-Xyl-p-phos, underpinning scientific integrity and experimental reproducibility.

References

-

PubChem. Xyl-p-phos, (R)-. National Center for Biotechnology Information. [Link]

-

U.S. Global Substance Registration System (GSRS). XYL-P-PHOS, (R)-. [Link]

-

ResearchGate. ³¹P-NMR spectra of XPhos in unpurified commercial (1) and freshly... [Link]

-

ResearchGate. The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants... [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

Sources

- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of (R)-Xyl-p-phos in Organic Solvents: A Comprehensive Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: (R)-Xyl-p-phos is a sterically demanding, electron-rich biaryl phosphine ligand belonging to the Buchwald ligand family. Its structural features make it highly effective in various palladium-catalyzed cross-coupling reactions, which are pivotal in modern pharmaceutical synthesis. However, the efficacy and reproducibility of these catalytic systems are intrinsically linked to the physical and chemical behavior of the ligand in solution. This technical guide provides an in-depth analysis of the solubility and stability of (R)-Xyl-p-phos in common organic solvents. We will explore the primary degradation pathway—oxidation—and furnish detailed, field-proven protocols for both quantifying solubility and monitoring stability using techniques such as ³¹P NMR spectroscopy and HPLC. This document is intended to equip researchers, chemists, and process development scientists with the foundational knowledge and practical methodologies required to ensure the robust and reliable application of (R)-Xyl-p-phos in their work.

Introduction to (R)-Xyl-p-phos: The Nexus of Reactivity and Practicality

(R)-Xyl-p-phos, with its formal name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a member of a sophisticated class of biaryl phosphine ligands.[1][2] These ligands, developed by Buchwald and coworkers, have revolutionized cross-coupling chemistry by enabling reactions with previously challenging substrates, often with lower catalyst loadings and under milder conditions.[3] The ligand's architecture, featuring bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, creates a sterically demanding environment around the metal center. This bulk facilitates the crucial reductive elimination step in the catalytic cycle and helps maintain a monoligated, highly active palladium species.[4]

However, the very electronic richness that makes these phosphines excellent ligands also renders them susceptible to degradation, primarily through oxidation.[5][6] The lone pair of electrons on the phosphorus atom, essential for coordinating to the metal, can readily react with atmospheric oxygen to form the corresponding phosphine oxide.[5] This phosphine oxide does not coordinate effectively with the metal, leading to catalyst deactivation and manifesting as low product yields, reaction stalling, or the formation of palladium black.[5]

Furthermore, the solubility of this large, complex molecule dictates the choice of reaction solvent, influences concentration limits, and can impact reaction kinetics. A clear understanding of its solubility profile is therefore not just a matter of convenience but a prerequisite for designing scalable and reproducible synthetic routes. This guide addresses these critical aspects, providing both the theoretical underpinnings and the practical tools to master the handling of (R)-Xyl-p-phos.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of (R)-Xyl-p-phos is essential before delving into its solution behavior.

| Property | Value | Source |

| Chemical Formula | C₄₆H₅₀N₂O₄P₂ | [1][7] |

| Molecular Weight | 756.8 g/mol | [1] |

| CAS Number | 442905-33-1 | [1][2] |

| Appearance | Typically a white to off-white solid | Inferred from general phosphine properties |

| Primary Hazard | Irritant (Skin, Eye, Respiratory) | [1] |

Solubility Profile in Organic Solvents

The solubility of a ligand is critical for establishing homogeneous reaction conditions. For (R)-Xyl-p-phos, its large, predominantly hydrocarbon structure suggests better solubility in non-polar and moderately polar aprotic organic solvents. While extensive quantitative public data is scarce, a qualitative assessment and a robust protocol for empirical determination are provided below.

Factors Influencing Solubility

-

Solvent Polarity: Like dissolves like. The bulky, non-polar xylyl groups and the biaryl backbone dominate the molecular structure, suggesting poor solubility in highly polar, protic solvents like water and methanol, but good solubility in aromatic hydrocarbons, ethers, and chlorinated solvents.

-

Molecular Interactions: The potential for π-stacking between the aromatic rings of the ligand and solvents like toluene may enhance solubility.

-

Temperature: Solubility of solids in organic solvents generally increases with temperature, although this must be balanced with the potential for accelerated degradation.

Qualitative Solubility Assessment

Based on its structure and general chemical principles, the following qualitative solubility profile can be expected:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | Non-polar, aromatic nature facilitates dissolution of the ligand's xylyl and biaryl groups. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | High to Moderate | Moderate polarity and ability to solvate the ligand without strong hydrogen bonding. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large organic molecules. |

| Aprotic Polar Solvents | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to Low | Higher polarity may be less compatible with the ligand's non-polar character. |

| Alkanes | Hexanes, Heptane | Low | Lack of polarity and aromaticity makes them poor solvents for this complex structure. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The high polarity and hydrogen-bonding nature of alcohols are incompatible with the ligand. |

Experimental Protocol for Quantitative Solubility Determination

Since precise solubility data is often process-specific, determining it empirically is a crucial step. The following gravimetric protocol is a reliable method for this purpose.

Objective: To determine the solubility of (R)-Xyl-p-phos in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

(R)-Xyl-p-phos solid

-

Anhydrous, degassed solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or stir plate

-

Syringes and 0.2 µm PTFE syringe filters

-

Inert atmosphere (Glovebox or Schlenk line)

Methodology:

-

Preparation (Inert Atmosphere): Inside a glovebox, add an excess amount of solid (R)-Xyl-p-phos to a pre-weighed vial (e.g., add ~50 mg to a 4 mL vial).

-

Solvent Addition: Add a precise volume of the degassed organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure saturation. Causality: This extended period is necessary to ensure the solution has reached its thermodynamic saturation point.

-

Sample Collection: After equilibration, allow the excess solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, being careful not to disturb the solid. Attach a 0.2 µm PTFE filter to the syringe.

-

Sample Weighing: Dispense the filtered solution into a second pre-weighed vial. Record the exact mass of the vial plus the solution.

-

Solvent Evaporation: Remove the solvent under a gentle stream of inert gas or under high vacuum until a constant weight of the dried solid is achieved.

-

Final Weighing: Record the final mass of the vial containing the dried (R)-Xyl-p-phos.

-

Calculation:

-

Mass of dissolved (R)-Xyl-p-phos = (Mass of vial + dried solid) - (Mass of empty vial).

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solid).

-

Volume of solvent = Mass of solvent / Density of solvent (at the experimental temperature).

-

Solubility (mg/mL) = Mass of dissolved (R)-Xyl-p-phos / Volume of solvent.

-

Diagram: Workflow for Solubility Determination

Caption: Gravimetric workflow for determining ligand solubility.

Stability: The Challenge of Oxidation

The primary stability concern for (R)-Xyl-p-phos, like most phosphine ligands, is its susceptibility to aerobic oxidation.[5][6] This process is often irreversible and detrimental to catalytic activity.

The Oxidation Pathway

The phosphorus(III) center in the phosphine ligand is readily oxidized to a phosphorus(V) center in the phosphine oxide. This conversion eliminates the lone pair required for metal coordination.

Diagram: Phosphine Oxidation Pathway

Caption: The oxidation of a phosphine to its inactive oxide.

Monitoring Stability with ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is the most direct and powerful tool for monitoring the stability of phosphine ligands.[8][9] The technique is highly sensitive, and the chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to its oxidation state.[10]

-

(R)-Xyl-p-phos (P-III): Will exhibit a characteristic chemical shift in the typical range for triarylphosphines.

-

(R)-Xyl-p-phos Oxide (P-V): Will appear as a new, distinct peak at a significantly different chemical shift (typically downfield).

By integrating the peaks corresponding to the phosphine and its oxide, one can precisely quantify the extent of degradation over time.

Protocol: Monitoring Aerobic Stability by ³¹P NMR

Objective: To quantitatively measure the rate of oxidation of (R)-Xyl-p-phos in a specific solvent when exposed to air.

Materials:

-

(R)-Xyl-p-phos

-

High-quality deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube with cap

-

Volumetric flasks and pipettes

-

Inert atmosphere glovebox

Methodology:

-

Stock Solution Preparation (Inert Atmosphere): Inside a glovebox, prepare a stock solution of (R)-Xyl-p-phos in the chosen deuterated solvent at a known concentration (e.g., 20 mg/mL).

-

Sample Preparation: Transfer an aliquot of the stock solution (e.g., 0.5 mL) into an NMR tube.

-

Initial Spectrum (t=0): Seal the NMR tube inside the glovebox. Take it to the NMR spectrometer and immediately acquire a quantitative ³¹P NMR spectrum. This spectrum serves as the baseline, confirming the initial purity of the ligand. Trustworthiness: This initial measurement is a critical self-validating step to ensure the starting material is not already oxidized.

-

Exposure: Uncap the NMR tube to expose the solution to the ambient atmosphere.

-

Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular, defined intervals (e.g., 1, 2, 4, 8, and 24 hours). The frequency should be adjusted based on the expected stability.

-

Data Analysis: For each spectrum, integrate the peak for (R)-Xyl-p-phos and the peak for its corresponding phosphine oxide. Calculate the percentage of phosphine remaining at each time point:

-

% Phosphine = [Integral(Phosphine) / (Integral(Phosphine) + Integral(Oxide))] * 100

-

Data Presentation: The results can be plotted as "% Phosphine Remaining vs. Time" for different solvents to compare stability.

Considerations for HPLC Analysis

HPLC can also be used to monitor stability by observing the decrease in the parent ligand peak and the growth of the oxide peak. However, a significant challenge can be on-column oxidation, where the ligand degrades during the analysis itself, leading to inaccurate results.[11]

Mitigation Strategies for HPLC:

-

Use Degassed Mobile Phases: Thoroughly sparging all mobile phases with helium or nitrogen is critical.

-

Add Antioxidants: A recent study demonstrated that adding a trace amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase can passivate the HPLC system and prevent on-column oxidation, leading to much more robust and accurate analysis of phosphine ligands.[11]

-

Minimize Analysis Time: Use modern UHPLC systems and shorter columns where possible to reduce the residence time of the analyte on the column.

Best Practices for Handling and Storage

Given the air-sensitive nature of (R)-Xyl-p-phos, adherence to strict air-free techniques is non-negotiable for achieving reproducible results.[12][13]

Inert Atmosphere Techniques

-

Glovebox: Provides the most robustly inert environment for handling and weighing solids. It is the preferred method for preparing stock solutions and setting up sensitive reactions.[5][12]

-

Schlenk Line: A versatile and common tool that allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).[12] It is suitable for most solution-based manipulations.

Diagram: Decision Logic for Handling Techniques

Caption: Choosing between a glovebox and a Schlenk line.

Solvent Preparation

Thoroughly degassing solvents is critical to remove dissolved oxygen.[5][14] Common methods include:

-

Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

-

Freeze-Pump-Thaw: A highly effective method involving freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

Storage Recommendations

-

Solid Ligand: Store solid (R)-Xyl-p-phos in its original container, tightly sealed, under an inert atmosphere (e.g., inside a glovebox or in a desiccator backfilled with argon). Keep in a cool, dark place.[5][14]

-

Ligand Solutions: Solutions should be prepared with freshly degassed solvents and stored under an inert atmosphere in a sealed flask (e.g., a Schlenk flask with a glass stopper or a vial with a PTFE-lined septum cap). For long-term storage, keeping the solution in a freezer is recommended to slow potential degradation.[5]

Conclusion

(R)-Xyl-p-phos is a powerful ligand for modern catalysis, but its successful application hinges on a thorough understanding and control of its solubility and stability. While it exhibits good solubility in common aprotic organic solvents like toluene and THF, its primary liability is rapid degradation via aerobic oxidation. The use of stringent air-free handling and storage techniques is therefore mandatory. ³¹P NMR spectroscopy stands out as the definitive analytical tool for monitoring the integrity of the ligand in solution, providing clear, quantitative data on its stability. By implementing the protocols and best practices outlined in this guide, researchers can mitigate the risks of catalyst deactivation, ensuring the reliability, reproducibility, and success of their synthetic endeavors.

References

- BenchChem Technical Support Center. (2025).

- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.

- Magritek. (2023). Monitoring the Oxidation of Phosphine ligands using 31P NMR | Magritek.

- Chemistry LibreTexts. (2023). 2.9: Phosphines.

- Fier, P. S., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles.

- BenchChem. (2025). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.

- PubChem. Xyl-p-phos, (R)- | C46H50N2O4P2.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- American Chemical Society. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.

- Sigma-Aldrich. Buchwald Ligands.

- GSRS. XYL-P-PHOS, (R)-.

- BenchChem. (2025).

- FDA Global Substance Registr

- BenchChem Technical Support Center. (2025). Optimizing Reaction Conditions for Phosphine Ligands.

- PubMed Central (PMC). (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.

- PubMed Central (PMC), National Institutes of Health. (2022).

Sources

- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XYL-P-PHOS, (R)- [drugfuture.com]

- 3. Buchwald Ligands [sigmaaldrich.com]

- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 9. magritek.com [magritek.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. benchchem.com [benchchem.com]

(R)-Xyl-p-phos: A Comprehensive Technical Guide for Asymmetric Catalysis

Introduction: Unveiling (R)-Xyl-p-phos, a Privileged Ligand in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis has emerged as the most elegant and efficient methodology to achieve this goal, with the choice of chiral ligand being the cornerstone of success. Within the pantheon of privileged ligands, atropisomeric biaryl diphosphines have demonstrated exceptional efficacy and versatility. This guide provides an in-depth technical overview of (R)-Xyl-p-phos, a prominent member of the P-Phos family of atropisomeric dipyridylphosphine ligands.[1][2][3]

(R)-Xyl-p-phos distinguishes itself through a unique structural framework featuring a C2-symmetric 3,3'-bipyridine backbone. This backbone, coupled with bulky and electron-rich di(3,5-xylyl)phosphino groups at the 4,4'-positions, creates a sterically defined and electronically tuned chiral environment. This distinct architecture is instrumental in achieving high levels of stereocontrol in a variety of metal-catalyzed transformations.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, characterization, and application of (R)-Xyl-p-phos. We will delve into the causality behind its catalytic prowess, provide validated experimental protocols, and explore the mechanistic underpinnings of its function.

Core Identification and Physicochemical Properties

A precise understanding of a ligand's identity and properties is fundamental to its effective application. The following table summarizes the key identifiers and physicochemical data for (R)-Xyl-p-phos.

| Identifier | Value |

| CAS Number | 442905-33-1 |

| Molecular Formula | C₄₆H₅₀N₂O₄P₂ |

| Molecular Weight | 756.85 g/mol |

| IUPAC Name | [3-[4-[bis(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxy-3-pyridinyl]-2,6-dimethoxy-4-pyridinyl]-bis(3,5-dimethylphenyl)phosphane |

| Appearance | Typically a white to off-white solid |

Synonyms: A variety of synonyms are used in the literature and commercial catalogs to refer to (R)-Xyl-p-phos. Awareness of these is crucial for comprehensive literature searches.

-

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine

-

(R)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine

-

(R)-Xyl-p-phos [MI]

-

P-PHOS Ligands, (R)-xyl-p-phos-

Synthesis of (R)-Xyl-p-phos: A Strategy Rooted in Atroposelective Control

The synthesis of (R)-Xyl-p-phos and its analogues is a testament to the advancements in stereoselective synthesis, particularly in the construction of axially chiral biaryl systems. The general and efficient approach to the P-Phos ligand family relies on an Ullmann coupling reaction to construct the biaryl backbone, followed by phosphination.[1][3] The key to achieving high enantiopurity lies in the resolution of a chiral precursor.

While a detailed, step-by-step synthesis of (R)-Xyl-p-phos from foundational materials is often proprietary and conducted by specialized chemical manufacturers, the conceptual pathway is well-established within the academic literature for this class of ligands. The synthesis can be conceptually broken down into the formation of the chiral bipyridine core and the subsequent introduction of the phosphine moieties.

Conceptual Synthesis Workflow

Figure 1. Conceptual workflow for the synthesis of (R)-Xyl-p-phos.

The critical step in this synthetic strategy is the resolution of the racemic bipyridine precursor. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomerically pure bipyridine core. The final step involves the reduction of the phosphine oxides to the desired phosphine ligand, typically using silanes as reducing agents, a method known to proceed with retention of configuration at the phosphorus center.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for (R)-Xyl-p-phos is limited, the expected spectroscopic signatures can be inferred from its structure and data for analogous compounds.

-

³¹P NMR: This is the most definitive technique for characterizing phosphine ligands. For (R)-Xyl-p-phos, a single sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of -10 to -20 ppm (relative to 85% H₃PO₄), characteristic of triarylphosphines. The observation of a single peak confirms the C₂ symmetry of the molecule.

-

¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals for the methoxy groups (around 3.5-4.0 ppm), the methyl groups on the xylyl rings (around 2.2-2.4 ppm), and a series of aromatic protons for both the bipyridine and xylyl moieties.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the methoxy, methyl, and various aromatic carbons.

Applications in Asymmetric Catalysis: A Tale of Two Metals

(R)-Xyl-p-phos has proven to be a highly effective ligand in asymmetric catalysis, primarily in combination with ruthenium and rhodium. The ligand's steric bulk and electronic properties play a crucial role in creating a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones